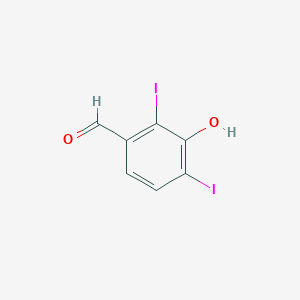

3-Hydroxy-2,4-diiodobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Hydroxybenzaldehydes are key intermediates in organic synthesis. For instance, they react smoothly with various alkynes, alkenes, or allenes in the presence of a rhodium catalyst system to give corresponding alkenoylphenols, showcasing their utility in creating complex organic molecules (Kokubo et al., 1999). Similarly, their halogenated derivatives, like 3-Hydroxy-2,4-diiodobenzaldehyde, could offer unique reactivity due to the presence of iodine, facilitating novel cross-coupling reactions and synthesis pathways.

Biomedical Applications

The vasculoprotective effects of hydroxybenzaldehydes have been demonstrated, showing potential as therapeutic agents against vascular diseases. For example, 3-Hydroxybenzaldehyde prevented vascular smooth muscle cells proliferation and endothelial cells inflammation, highlighting its potential in treating cardiovascular diseases (Kong et al., 2016). Given the structural similarity, 3-Hydroxy-2,4-diiodobenzaldehyde could be explored for similar vasculoprotective or anti-inflammatory effects.

Material Science and Polymer Chemistry

Hydroxybenzaldehyde derivatives have been used to modify polymers and create novel materials. For example, a study on 3,4-Dihydroxybenzaldehyde demonstrated its use in fabricating collagen-catechol hydrogels, which showed increased thermal stability and mechanical strength, along with favorable biocompatibility (Duan et al., 2018). The iodinated derivative, 3-Hydroxy-2,4-diiodobenzaldehyde, could similarly contribute to the development of advanced materials with unique properties, such as enhanced cross-linking capabilities or antimicrobial activity.

Electrochemistry and Sensing

The electrochemical properties of hydroxybenzaldehydes have been explored for their potential in sensing and catalysis. Electropolymerized films of dihydroxybenzaldehydes have shown catalytic activity towards the oxidation of NADH, indicating their applicability in biosensing and enzymatic reactions (Pariente et al., 1994). The specific electrochemical behavior of 3-Hydroxy-2,4-diiodobenzaldehyde could be investigated for developing novel electrocatalysts or sensors with high specificity and sensitivity.

Wirkmechanismus

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, such as binding to active sites or altering the conformation of target proteins .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 3-Hydroxy-2,4-diiodobenzaldehyde’s action are currently unknown . Understanding these effects requires further experimental studies.

Eigenschaften

IUPAC Name |

3-hydroxy-2,4-diiodobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLTXKSQZIRHGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)I)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-2,4-diiodobenzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2861402.png)

![2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B2861405.png)

methanone](/img/structure/B2861406.png)

![6-(2-Methoxy-5-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-cyano-3-(furan-2-yl)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2861414.png)

![2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl](/img/structure/B2861416.png)

![4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-6-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-](/img/structure/B2861417.png)